6-Methoxyquinazolin-7-amine
Description
6-Methoxyquinazolin-7-amine is a quinazoline derivative characterized by a methoxy (-OCH₃) group at position 6 and an amine (-NH₂) group at position 7 on its bicyclic aromatic ring. Quinazolines are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry.
The compound’s methoxy and amine substituents influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
919769-93-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methoxyquinazolin-7-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-2-6-4-11-5-12-8(6)3-7(9)10/h2-5H,10H2,1H3 |
InChI Key |
BAQASQJFMRGLOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-7-amine typically involves the reaction of 6-methoxy-2-nitroaniline with formamide under high-temperature conditions to form the quinazoline ring . The reaction is usually carried out at temperatures around 120°C in an open-air environment. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy and amine groups onto the quinazoline scaffold .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact . One-pot reactions and the use of ionic liquids as solvents are also common in industrial settings to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
6-Methoxyquinazolin-7-amine has been investigated for various applications across multiple fields:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells. It induces apoptosis through both intrinsic and extrinsic pathways, with IC50 values demonstrating effective inhibition of cell viability at low concentrations .
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and dipeptidyl peptidase IV (DPP-IV), which are involved in inflammatory processes and metabolic disorders. This suggests possible therapeutic applications in treating conditions like diabetes and chronic inflammation.
Biological Studies
- Mechanism of Action : The interaction of this compound with specific molecular targets leads to the inhibition of certain enzymes, blocking substrate access and preventing enzymatic reactions. This mechanism is critical for its potential use in drug development, particularly for conditions requiring enzyme modulation.
- Antiviral Properties : Recent studies have highlighted the compound's activity against viral infections, notably MERS-CoV, with an IC50 value indicating its potential as a therapeutic agent in viral diseases.
Cytotoxic Effects on Cancer Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction, with morphological changes consistent with typical apoptotic features such as membrane blebbing and chromosome condensation. The compound's ability to activate caspases further underscores its potential as an anticancer agent .
Enzyme Inhibition
In another investigation, derivatives of quinazoline, including this compound, were tested for their inhibitory effects on COX enzymes. The results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 6-Methoxyquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of this compound and Analogous Quinazoline Derivatives
Key Differences in Substituent Effects
- Position 6 vs. 7 Substitution: this compound’s 7-NH₂ group distinguishes it from analogs like compound 20 (7-OCH₃, 6-OH).
Aniline Derivatives at Position 4 :
Morpholinyl and Triazolyl Modifications :
Physicochemical Properties
- Storage : Derivatives such as 7-(Benzyloxy)-6-methoxyquinazolin-4-amine are stored at 2–8°C, suggesting sensitivity to temperature .
Biological Activity
6-Methoxyquinazolin-7-amine is a compound belonging to the quinazoline family, which is noted for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.
This compound has the molecular formula C9H9N3O and is synthesized through various methods, primarily involving the reaction of 6-methoxy-2-nitroaniline with formamide under elevated temperatures. This process typically yields the quinazoline ring structure associated with this compound.
Synthetic Routes
- High-temperature reactions : Utilizes formamide as a reagent.
- Microwave-assisted synthesis : A modern approach that enhances yield and reduces reaction time.
- Green chemistry methods : Includes solvent-free reactions and recyclable catalysts to minimize environmental impact.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus blocking substrate access. This mechanism is crucial for its potential applications in cancer therapy and other diseases.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
-
Cytotoxic Effects on Cancer Cells
In a study evaluating the effects of quinazolinone derivatives on MCF-7 breast cancer cells, this compound was found to induce apoptosis via both intrinsic and extrinsic pathways. The study reported significant inhibition of cell viability with IC50 values indicating effective cytotoxicity at low concentrations . -
Enzyme Inhibition
Research has shown that derivatives of quinazoline, including this compound, can inhibit various enzymes such as COX and DPP-IV, which are involved in inflammatory processes and metabolic disorders . These findings suggest potential therapeutic applications in treating conditions like diabetes and chronic inflammation. -
Antiviral Activity
A recent investigation into the antiviral properties of quinazoline derivatives highlighted that this compound exhibits significant activity against MERS-CoV with an IC50 value of 0.157 μM, indicating its potential as a therapeutic agent in viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
